molecular formula C19H17FN4O2 B11176383 7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11176383
M. Wt: 352.4 g/mol
InChI Key: VDNSDEDKYZPYDB-UHFFFAOYSA-N
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Description

7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate then undergoes cyclization with 3-aminopyrazole under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl and methoxymethyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

11-ethyl-5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H17FN4O2/c1-3-23-9-8-16-14(19(23)25)10-21-18-17(12-4-6-13(20)7-5-12)15(11-26-2)22-24(16)18/h4-10H,3,11H2,1-2H3

InChI Key

VDNSDEDKYZPYDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F

Origin of Product

United States

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